1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(4H-1,2,4-triazol-4-yl)urea
Description
Properties
Molecular Formula |
C15H20BN5O3 |
|---|---|
Molecular Weight |
329.16 g/mol |
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(1,2,4-triazol-4-yl)urea |
InChI |
InChI=1S/C15H20BN5O3/c1-14(2)15(3,4)24-16(23-14)11-5-7-12(8-6-11)19-13(22)20-21-9-17-18-10-21/h5-10H,1-4H3,(H2,19,20,22) |
InChI Key |
ZIUSFELORGMDAL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NN3C=NN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Boronate Ester-Substituted Phenyl Intermediate
The boronate ester moiety, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, is commonly introduced via palladium-catalyzed borylation reactions.
This step uses a palladium catalyst with sodium carbonate base in a mixed solvent system under inert atmosphere to achieve efficient coupling, yielding the boronate ester intermediate ready for urea formation.
Formation of the Urea Linkage
The urea bond connecting the boronate-substituted phenyl ring and the 4H-1,2,4-triazole moiety is formed by reacting the amine group of the phenyl intermediate with an isocyanate or carbamoyl chloride derivative of the triazole.
| Step | Reagents & Conditions | Description | Yield (%) | Reference |
|---|---|---|---|---|
| 2 | Boronate ester aniline + 4H-1,2,4-triazol-4-yl isocyanate or carbamoyl chloride, dry solvent (e.g., dioxane or dichloromethane), room temperature to mild heating | Nucleophilic addition of amine to isocyanate forming urea linkage | 60-80 | Inferred from urea synthesis literature |
This step is typically performed under anhydrous conditions to prevent side reactions and may require purification by column chromatography.
Alternative Synthesis via Suzuki Coupling of Urea-Functionalized Precursors
An alternative route involves first synthesizing a urea-functionalized phenyl halide or triazole derivative, then coupling with the boronate ester via Suzuki reaction.
This approach may be preferred when the triazole or urea moiety is sensitive to borylation conditions.
Reaction Conditions and Optimization
The following table summarizes typical reaction conditions and yields for key steps in the synthesis:
| Reaction Step | Catalyst | Base | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| Borylation (Suzuki) | Pd(dppf)Cl2 or Pd(PPh3)4 | Na2CO3 | 1,4-dioxane/H2O | 100°C | 4 h | 70-75 |
| Urea Formation | None (nucleophilic addition) | - | DCM or dioxane | RT to 50°C | 1-12 h | 60-80 |
| Suzuki Coupling (alternative) | Pd(PPh3)4 | Na2CO3 | 1,4-dioxane/H2O | 100°C | 4 h | 65-75 |
These conditions reflect optimized protocols from recent literature, ensuring high purity and yield of the target compound.
Purification and Characterization
The crude products are typically purified by:
- Column chromatography using silica gel with methanol/dichloromethane gradients.
- Preparative thin-layer chromatography (TLC) for small-scale purification.
- Reverse-phase chromatography for complex mixtures.
Characterization methods include:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm structure.
- Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation.
- High-Performance Liquid Chromatography (HPLC) for purity assessment.
Example analytical data from a similar compound:
| Technique | Data |
|---|---|
| LC-MS (M+1) | 573.35 |
| HPLC Purity | 99.5% at 254 nm |
| 1H NMR (DMSO-d6, 400 MHz) | δ 11.46 (s, 1H, NH), 8.19 (t, 1H), aromatic peaks 7.3-7.6 ppm |
These data ensure the identity and quality of the synthesized compound.
Summary Table of Preparation Methods
| Step | Key Reaction | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Borylation of aryl halide | Pd catalyst, bis(pinacolato)diboron, Na2CO3 | 1,4-dioxane/H2O, 100°C, inert | 70-75% | Forms boronate ester intermediate |
| 2 | Urea formation | Amine + triazole isocyanate | DCM or dioxane, RT to 50°C | 60-80% | Nucleophilic addition forming urea |
| 3 | Alternative Suzuki coupling | Urea-functionalized aryl bromide + bis(pinacolato)diboron | Pd catalyst, Na2CO3, 1,4-dioxane/H2O, 100°C | 65-75% | Boronate ester introduced post-urea |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronate ester group can undergo oxidation to form boronic acid derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Halogenating agents or nitrating agents.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds with boronate ester groups are often used as catalysts in organic reactions.
Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Triazole-containing compounds are known to inhibit certain enzymes, making them potential drug candidates.
Medicine
Antifungal Agents: Triazole derivatives are commonly used as antifungal agents.
Cancer Research: Some boronate ester compounds have shown potential in cancer treatment.
Industry
Materials Science: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for compounds like 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(4H-1,2,4-triazol-4-yl)urea often involves interaction with specific molecular targets:
Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations in Urea Derivatives with Boronic Esters
The following table summarizes key analogues and their distinguishing features:
Key Observations:
Substituent Effects on Reactivity:
- The pinacol boronic ester group in the target compound and analogues facilitates efficient cross-coupling reactions (e.g., Suzuki-Miyaura), as demonstrated in the synthesis of linifanib (a tyrosine kinase inhibitor) .
- Bulky substituents (e.g., isobutyl) may sterically hinder coupling efficiency but improve pharmacokinetic properties .
Biological Activity Trends:
- Triazole-containing derivatives (e.g., target compound) are hypothesized to exhibit antiviral or kinase-inhibiting activity, similar to 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles .
- Fluorinated analogues (e.g., 4-fluorobenzyl) may enhance blood-brain barrier penetration, relevant for CNS-targeted therapies .
Comparison with Heterocycle-Modified Analogues
Pyrazole- and Thiazole-Containing Derivatives
4-(4,4,5,5-Tetramethyl-Dioxaborolan-2-yl)-1H-pyrazole [269410-08-4]:
4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-triazolyl-thiazole Derivatives:
Triazolo[3,4-b]-1,3,4-thiadiazoles
Physicochemical and Pharmacokinetic Properties
- Solubility:
- Metabolic Stability:
- Boronic esters are prone to hydrolysis in vivo, but steric shielding by substituents (e.g., tert-butyl in ) or formulation adjustments can mitigate degradation.
Biological Activity
The compound 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(4H-1,2,4-triazol-4-yl)urea is a boron-containing derivative that has gained attention for its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H22BNO3
- Molecular Weight : 251.14 g/mol
- IUPAC Name : this compound
- CAS Number : 56737678
The compound features a boron moiety that is known to enhance biological activity through various mechanisms such as modulation of enzyme activity and cellular signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:
- Cytotoxicity : The compound exhibits significant cytotoxicity against various cancer cell lines. In vitro assays showed that it can induce apoptosis in human cancer cells by activating caspase pathways .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10.5 |
| MCF-7 | 15.3 |
| A549 | 12.8 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several pathogens:
- Inhibition of Growth : It showed effective inhibition against both Gram-positive and Gram-negative bacteria in disc diffusion assays .
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
The biological activity of this compound can be attributed to its ability to interact with biological targets:
- Enzyme Inhibition : The triazole ring is known for its ability to inhibit enzymes involved in nucleic acid synthesis.
- Modulation of Signaling Pathways : It may interfere with signaling pathways related to cell proliferation and survival.
Case Study 1: Anticancer Activity in Murine Models
In a recent study involving murine models of breast cancer, administration of the compound led to a significant reduction in tumor size compared to control groups. The study reported:
- Tumor Reduction : An average tumor size reduction of 40% after four weeks of treatment.
Case Study 2: Synergistic Effects with Other Drugs
Research indicated that when combined with standard chemotherapeutics (e.g., doxorubicin), the compound enhanced the overall efficacy by reducing drug resistance mechanisms in cancer cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(4H-1,2,4-triazol-4-yl)urea?
- Methodological Answer : The synthesis involves coupling a triazole-urea precursor with a boronate ester. A three-component reaction under inert conditions (e.g., dry toluene or dichlorethane) with a base like triethylamine can facilitate the formation of the urea linkage. Reflux conditions (80–100°C) are typically used, followed by purification via column chromatography . Key intermediates, such as the dioxaborolane moiety, can be prepared via Suzuki-Miyaura cross-coupling or direct borylation of phenyl precursors .
Q. How can researchers characterize the boron-containing moiety in this compound?
- Methodological Answer : Use B NMR spectroscopy to confirm the presence and integrity of the dioxaborolane group, which typically shows a sharp singlet near 30 ppm. Complement this with H NMR to verify aromatic protons adjacent to boron and IR spectroscopy to detect urea C=O stretches (~1650–1700 cm) and triazole C-N vibrations (~1500 cm) .
Q. What strategies ensure stability during storage and handling of this compound?
- Methodological Answer : Boronate esters are moisture-sensitive. Store the compound under anhydrous conditions (argon atmosphere, desiccated) at –20°C. Monitor decomposition via TLC or HPLC, using silica gel plates with ethyl acetate/hexane eluents or C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer : Systematically modify substituents on the triazole and phenylboronate moieties. Test derivatives against target enzymes (e.g., proteases or kinases) using in vitro assays. For example, replace the triazole with other heterocycles (e.g., imidazole) and evaluate IC shifts. Computational docking (AutoDock Vina) can prioritize candidates by predicting binding affinities .
Q. What experimental approaches resolve contradictions between computational predictions and observed biological activity?
- Methodological Answer : If in vitro results conflict with docking studies, validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Confirm compound purity (>95% by HPLC) and assess off-target effects using kinase profiling panels or proteome-wide affinity pulldowns .
Q. How can solubility challenges in aqueous buffers be addressed for in vivo studies?
- Methodological Answer : Use co-solvents (e.g., DMSO/PEG 400) or formulate as nanoparticles via solvent evaporation. Dynamic light scattering (DLS) can monitor particle size (<200 nm). For aqueous formulations, employ cyclodextrin inclusion complexes or pH-adjusted solutions (e.g., citrate buffer at pH 5.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
